molecular formula C3H4BrCl B3031548 3-Bromo-2-chloroprop-1-ene CAS No. 4860-96-2

3-Bromo-2-chloroprop-1-ene

Cat. No.: B3031548
CAS No.: 4860-96-2
M. Wt: 155.42 g/mol
InChI Key: MAYPXMSOHAQNPB-UHFFFAOYSA-N
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Description

3-Bromo-2-chloroprop-1-ene is an organic compound with the molecular formula C₃H₄BrCl. It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a propene backbone.

Synthetic Routes and Reaction Conditions:

    Halogenation of Propene: One common method for synthesizing this compound involves the halogenation of propene. This process typically uses bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction proceeds via a free radical mechanism, resulting in the addition of bromine and chlorine to the propene molecule.

    Industrial Production: Industrially, this compound can be produced by the chlorination of allyl bromide.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia.

    Hydrogenation: Palladium catalyst.

    Elimination: Strong bases such as potassium tert-butoxide.

Major Products:

    Substitution: 3-cyanoprop-1-ene, 3-aminoprop-1-ene.

    Addition: 3-bromo-2-chloropropane.

    Elimination: 2-chloropropene, 3-bromopropene.

Scientific Research Applications

3-Bromo-2-chloroprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloroprop-1-ene involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in molecules, such as the nitrogen atoms in DNA bases or the sulfur atoms in proteins. This alkylation can lead to the formation of cross-links or adducts, which can disrupt normal cellular processes and lead to cytotoxic effects .

Comparison with Similar Compounds

    Allyl Chloride (3-Chloroprop-1-ene): Similar in structure but lacks the bromine atom. It is less reactive in nucleophilic substitution reactions compared to 3-Bromo-2-chloroprop-1-ene.

    3-Bromo-1-propene: Lacks the chlorine atom and has different reactivity patterns.

    1-Bromo-2-chloropropane: A saturated analog with different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

3-bromo-2-chloroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl/c1-3(5)2-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYPXMSOHAQNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284192
Record name 3-bromo-2-chloroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4860-96-2
Record name NSC36182
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36182
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Record name 3-bromo-2-chloroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloroprop-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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